

Characterization of 3-Formyl Nevirapine: An In-Depth Technical Guide

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Compound of Interest		
Compound Name:	3-Formyl Nevirapine	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of the **3-Formyl Nevirapine** impurity. Adherence to strict purity thresholds is critical for the safety and efficacy of active pharmaceutical ingredients (APIs). Understanding the impurity profile of a drug substance like Nevirapine, a non-nucleoside reverse transcriptase inhibitor, is a regulatory expectation and a scientific necessity. This document outlines a systematic approach to the characterization of **3-Formyl Nevirapine**, a potential process-related impurity or degradation product.

Introduction to Nevirapine and Impurity Profiling

Nevirapine is an antiviral medication used in the treatment of HIV-1 infection.[1] The manufacturing process and storage of Nevirapine can lead to the formation of various impurities that may impact its therapeutic effect and safety profile.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities in new drug substances.[3]

The **3-Formyl Nevirapine** impurity, chemically named 11-Cyclopropyl-6,11-dihydro-4-methyl-6-oxo-5H-dipyrido[3,2-b:2',3'-e][3][4]diazepine-3-carboxaldehyde, is a potential impurity that requires thorough characterization. This guide details the analytical methodologies and proposes a workflow for its definitive identification.



Physicochemical Properties of 3-Formyl Nevirapine

A foundational step in characterization is understanding the basic physicochemical properties of the impurity.

Property	Value	Source
Chemical Name	11-Cyclopropyl-6,11-dihydro-4-methyl-6-oxo-5H-dipyrido[3,2-b:2',3'-e][3][4]diazepine-3-carboxaldehyde	Commercial Supplier
Molecular Formula	C16H14N4O2	Commercial Supplier
Molecular Weight	294.31 g/mol	Commercial Supplier
CAS Number	174532-77-5	Commercial Supplier

Proposed Formation Pathway

The **3-Formyl Nevirapine** impurity could potentially be formed through the oxidation of the methyl group at the 3-position of a Nevirapine precursor or through the degradation of Nevirapine itself under oxidative stress. The following diagram illustrates a plausible formation pathway from a hypothetical precursor.





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Caption: Proposed oxidation pathway for the formation of **3-Formyl Nevirapine**.

Analytical Characterization Strategy

A multi-faceted analytical approach is essential for the unambiguous characterization of any pharmaceutical impurity. The following sections detail the proposed analytical techniques and expected results for **3-Formyl Nevirapine**.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques for separating impurities from the API. A stability-indicating method should be developed to resolve **3-Formyl Nevirapine** from Nevirapine and other known impurities.

Table 1: Proposed HPLC/UHPLC Method Parameters



Parameter	Proposed Condition
Column	C18 reverse-phase (e.g., 150 mm x 4.6 mm, 3.5 μm)
Mobile Phase A	10 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B	Acetonitrile
Gradient	Time (min)
0	
15	
20	
21	
25	
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	220 nm and 240 nm[4][5]
Injection Volume	10 μL

Expected Results: The **3-Formyl Nevirapine** impurity, being more polar than Nevirapine due to the aldehyde group, is expected to have a shorter retention time.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of an impurity, aiding in its structural elucidation.

Table 2: Predicted Mass Spectrometric Data for **3-Formyl Nevirapine**



Ionization Mode	Predicted m/z	Interpretation
ESI+	295.12	[M+H]+
ESI+	317.10	[M+Na]+

Fragmentation Analysis: Tandem MS (MS/MS) experiments would be crucial to confirm the structure. Key fragment ions would be expected from the loss of the cyclopropyl group and cleavage of the diazepine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure, including the connectivity of atoms and the chemical environment of protons and carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for **3-Formyl Nevirapine**



Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Assignment
¹ H	~10.1	S	Aldehyde proton (- CHO)
¹ H	~8.5 - 7.0	m	Aromatic protons
¹ H	~3.5	m	Cyclopropyl methine proton
¹H	~2.5	s	Methyl protons (-CH₃)
¹ H	~1.0 - 0.5	m	Cyclopropyl methylene protons
13C	~190	Aldehyde carbonyl carbon	
13C	~165	Amide carbonyl carbon	
13C	~155 - 110	Aromatic carbons	
13C	~30	Cyclopropyl methine carbon	
13C	~20	Methyl carbon	
13C	~10	Cyclopropyl methylene carbons	

Note: Predicted chemical shifts are estimates and would require experimental confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for 3-Formyl Nevirapine



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~1710	Strong	Aldehyde C=O stretch
~1660	Strong	Amide C=O stretch
~1600, ~1480	Medium-Strong	Aromatic C=C stretch

Experimental Protocols

Detailed experimental protocols are essential for the reproducible characterization of impurities.

HPLC Method Development and Validation

- System Preparation: The HPLC system is equilibrated with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes.
- Sample Preparation: A stock solution of the sample containing the suspected 3-Formyl
 Nevirapine impurity is prepared in a suitable solvent (e.g., acetonitrile/water) at a
 concentration of approximately 1 mg/mL.
- Injection and Data Acquisition: The sample is injected onto the column, and the chromatogram is recorded at the specified detection wavelengths.
- Method Optimization: The gradient, flow rate, and mobile phase composition are adjusted to achieve optimal separation of the impurity from the API and other components, with a resolution of >2.
- Validation: The method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

LC-MS Analysis

 Interface with HPLC: The outlet of the HPLC column is connected to the electrospray ionization (ESI) source of the mass spectrometer.



- MS Parameter Optimization: The ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized to maximize the signal of the [M+H]⁺ ion of the impurity.
- Data Acquisition: Mass spectra are acquired in full scan mode to determine the molecular weight.
- MS/MS Analysis: The [M+H]⁺ ion is isolated and fragmented to obtain the product ion spectrum for structural confirmation.

NMR Sample Preparation and Analysis

- Isolation of Impurity: The 3-Formyl Nevirapine impurity is isolated from the bulk sample using preparative HPLC.
- Sample Preparation: Approximately 5-10 mg of the isolated impurity is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Data Acquisition: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals and to confirm the chemical structure.

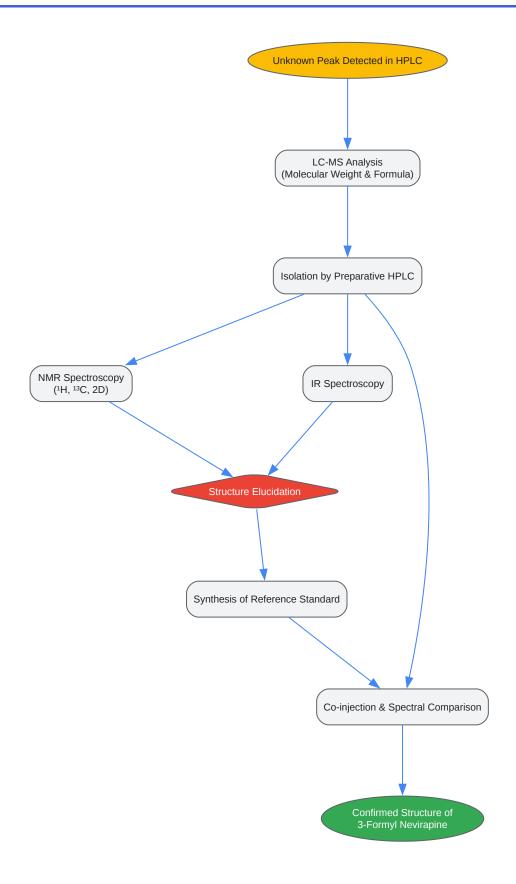
IR Spectroscopy

- Sample Preparation: A small amount of the isolated impurity is mixed with KBr powder and pressed into a pellet, or analyzed as a thin film on a suitable substrate.
- Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
- Data Analysis: The characteristic absorption bands are identified and assigned to the corresponding functional groups.

Workflow for Impurity Characterization

The following diagram provides a logical workflow for the characterization of an unknown impurity, such as **3-Formyl Nevirapine**, in a drug substance.





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Caption: General workflow for the characterization of a pharmaceutical impurity.



Conclusion

The thorough characterization of impurities is a critical aspect of drug development and manufacturing. This guide has provided a comprehensive, albeit partially hypothetical, framework for the identification and characterization of the **3-Formyl Nevirapine** impurity. By employing a combination of chromatographic and spectroscopic techniques, and following a logical workflow, researchers and scientists can confidently identify and quantify this and other potential impurities in Nevirapine, ensuring the quality, safety, and efficacy of this important antiretroviral drug. The use of orthogonal analytical techniques is paramount for the unambiguous structural elucidation and confirmation of any pharmaceutical impurity.

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